N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride
Description
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride is a structurally complex small molecule featuring a tetrahydrothieno[2,3-c]pyridine core fused with a benzyl group, a cyano substituent, and a sulfonamide-linked 4-fluorophenyl moiety. Its hydrochloride salt form enhances solubility and bioavailability, making it a candidate for pharmacological studies. The compound’s design integrates multiple functional groups: the 4-fluorophenylsulfonyl moiety (electron-withdrawing), the cyano group (polar, stabilizing), and the tetrahydrothienopyridine scaffold (rigid, planar structure conducive to target binding).
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenyl)sulfonylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S2.ClH/c24-17-6-8-18(9-7-17)32(29,30)15-22(28)26-23-20(12-25)19-10-11-27(14-21(19)31-23)13-16-4-2-1-3-5-16;/h1-9H,10-11,13-15H2,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGVNTLIEFRTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C#N)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride is a complex organic compound that has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thieno[2,3-c]pyridine core and various functional groups that may contribute to its reactivity and biological efficacy.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including anti-inflammatory and anticancer properties. The following sections summarize the key findings related to the biological activity of this compound.
Anticancer Activity
Studies have shown that thieno[2,3-c]pyridine derivatives possess significant anticancer properties. For instance, compounds featuring similar scaffolds have been identified as potent inhibitors of JNK kinases (JNK2 and JNK3), which are implicated in cancer cell proliferation and survival. In particular, inhibitors derived from the thieno[2,3-c]pyridine framework have demonstrated IC50 values in the micromolar range against various cancer cell lines .
The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways associated with cell survival and apoptosis. The binding affinity to JNK kinases suggests that it could interfere with the MAPK signaling pathway, leading to reduced proliferation of cancer cells. X-ray crystallography studies have provided insights into the binding modes of similar compounds within the ATP-binding site of these kinases .
Research Findings
A summary of relevant studies on related compounds is presented in Table 1.
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5a | JNK3 Inhibitor | 0.20 | |
| Compound 11a | JNK2 Inhibitor | 0.25 | |
| Compound S1 | Antitumor Activity | 0.054 | |
| Compound S10 | Antimicrobial | 15.62 |
Case Studies
- Inhibition of JNK Kinases : A study focused on a series of thieno[2,3-c]pyridine derivatives found that specific modifications enhanced their inhibitory potency against JNK kinases. Compounds were tested in vitro against human cancer cell lines, revealing promising anticancer activity.
- Antimicrobial Properties : Another investigation assessed various derivatives for their antimicrobial efficacy against common pathogens. Results indicated that certain structural modifications led to enhanced activity against bacterial strains such as Staphylococcus aureus and Candida albicans .
Future Directions
While preliminary studies indicate potential therapeutic applications for this compound, further research is necessary to fully elucidate its biological mechanisms and therapeutic potential. Future studies should focus on:
- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate efficacy and safety.
- Structure–Activity Relationship (SAR) : Exploring how variations in chemical structure influence biological activity to optimize lead compounds for drug development.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of this compound is its potential as an enzyme inhibitor. Research indicates that it may act on various targets involved in metabolic pathways and disease processes.
Key Enzyme Targets:
- 5-Lipoxygenase (5-LOX) : Preliminary studies suggest that similar compounds exhibit inhibitory activity against 5-LOX, which is crucial in inflammatory responses. The docking studies indicate that modifications in the structure can enhance this inhibitory effect, making it a candidate for further optimization and testing as an anti-inflammatory agent .
Anticancer Activity
The structural features of N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride suggest potential anticancer properties. Compounds with similar scaffolds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study demonstrated that derivatives of thieno[2,3-c]pyridine exhibited cytotoxic effects on cancer cells through mechanisms involving cell cycle arrest and apoptosis . Further exploration of this compound could lead to the development of new anticancer therapies.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Understanding the SAR is crucial for optimizing its biological activity.
Synthesis Overview
- Starting Materials : The synthesis begins with the preparation of thieno[2,3-c]pyridine derivatives.
- Key Reactions :
- Formation of the sulfonamide linkage via reaction with sulfonyl chlorides.
- Introduction of cyano and acetamide groups through nucleophilic substitution reactions.
Therapeutic Potential
The compound's dual action as both an enzyme inhibitor and a potential anticancer agent positions it as a versatile candidate for drug development. Further research is required to establish its pharmacokinetics and toxicity profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related acetamide derivatives, such as those disclosed in EP 3 348 550A1 (benzothiazole-based analogs) . Key differences lie in the core structure , substituent electronic profiles , and physicochemical behavior (Table 1).
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure Differences: The tetrahydrothienopyridine core in the target compound provides conformational rigidity compared to the benzothiazole scaffolds in patent analogs. This rigidity may enhance binding affinity to planar binding pockets (e.g., ATP sites in kinases) . Benzothiazole derivatives are associated with DNA intercalation or topoisomerase inhibition, whereas the tetrahydrothienopyridine system’s sulfur and nitrogen atoms could facilitate interactions with metalloenzymes or redox-active targets.
In contrast, methoxy groups in patent analogs are electron-donating, which may reduce oxidative metabolism but limit solubility . The cyano group in the target compound could stabilize the molecule via dipole interactions or serve as a hydrogen-bond acceptor, a feature absent in the compared analogs.
Salt Form and Bioavailability :
- The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral benzothiazole derivatives, critical for oral bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
